molecular formula C31H42FNO3 B584352 Dechloro Haloperidol Decanoate CAS No. 1797824-64-6

Dechloro Haloperidol Decanoate

Número de catálogo: B584352
Número CAS: 1797824-64-6
Peso molecular: 495.679
Clave InChI: DXIPJWCZWAWKET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dechloro Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. It is a long-acting form of haloperidol, designed to be administered via intramuscular injection, providing a sustained release of the active drug over an extended period.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dechloro Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include distillation, crystallization, and filtration to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Dechloro Haloperidol Decanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehalogenated derivatives.

Aplicaciones Científicas De Investigación

Dechloro Haloperidol Decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Investigated for its efficacy in treating various psychiatric disorders and its pharmacokinetic properties.

    Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.

Mecanismo De Acción

The mechanism of action of Dechloro Haloperidol Decanoate involves its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound helps to reduce the symptoms of psychosis, such as hallucinations and delusions. The sustained release formulation ensures a steady concentration of the drug in the bloodstream, providing long-term therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    Haloperidol Decanoate: The parent compound, used widely in the treatment of schizophrenia.

    Fluphenazine Decanoate: Another long-acting antipsychotic with similar pharmacological properties.

    Pipothiazine Palmitate: A depot antipsychotic used for maintenance therapy in psychosis.

    Flupenthixol Decanoate: Known for its long-acting effects in the management of schizophrenia.

    Perphenazine Enanthate: Used in the treatment of chronic psychotic disorders.

Uniqueness

Dechloro Haloperidol Decanoate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile compared to other long-acting antipsychotics. Its dechloro modification may result in distinct metabolic pathways and potentially different side effect profiles, making it a valuable alternative in the therapeutic arsenal for psychotic disorders.

Actividad Biológica

Dechloro Haloperidol Decanoate is a long-acting injectable formulation of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is an ester derivative formed by the condensation of haloperidol with decanoic acid, allowing for sustained release and prolonged therapeutic effects. This article explores the biological activity, pharmacokinetics, mechanism of action, and clinical implications of this compound.

Haloperidol, including its decanoate form, primarily exerts its effects through:

  • Dopamine Receptor Antagonism : It acts as a potent antagonist at dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic activity. This blockade reduces dopaminergic overactivity associated with psychotic symptoms .
  • Monoamine Transport Inhibition : The mechanism is further attributed to the inhibition of monoamine transporters, impacting neurotransmission in dopaminergic pathways. This leads to alterations in mood and perception .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption and Release : Following intramuscular injection, the drug is slowly released from muscle tissue into systemic circulation. The onset of action typically occurs within a few days, with peak plasma concentrations reached approximately 6 days post-injection .
  • Half-Life : The estimated half-life ranges from 3 weeks to 40 days depending on various factors including dosage and individual patient metabolism .
  • Steady-State Concentrations : Steady-state plasma concentrations are generally achieved after three to four doses, with levels being dose-dependent. For instance, doses ranging from 25 to 400 mg equivalents yield plasma levels between 1 to 13 ng/mL .

Clinical Efficacy

This compound has been demonstrated to be effective in managing chronic schizophrenia. Clinical studies indicate that:

  • Efficacy Comparison : In studies comparing haloperidol decanoate with other antipsychotics such as fluphenazine decanoate and paliperidone palmitate, no significant differences in overall efficacy were observed .
  • Patient Management : The drug's long-acting formulation allows for improved adherence to treatment regimens, reducing the frequency of administration to once every four weeks or longer depending on individual needs .

Adverse Effects

While effective, this compound is associated with several potential adverse effects:

  • Extrapyramidal Symptoms (EPS) : These include parkinsonism and oculogyric crisis, which are common among patients receiving this treatment .
  • Antiemetic Properties : The compound also exhibits antiemetic effects but requires careful monitoring due to its potential to exacerbate EPS .
  • Contraindications : It is contraindicated in patients with severe CNS depression or known hypersensitivity to haloperidol .

Case Studies

Several case studies have highlighted the therapeutic benefits and challenges associated with this compound:

  • Case Study A : A patient with chronic schizophrenia maintained stability on a regimen of haloperidol decanoate administered monthly. Plasma levels were monitored to ensure therapeutic efficacy while minimizing side effects.
  • Case Study B : Another study focused on a cohort transitioning from oral haloperidol to the decanoate form. Results indicated improved adherence and reduced symptom relapse rates over a six-month period.

Summary Table of Key Findings

FeatureDetails
Active Ingredient This compound
Administration Route Intramuscular injection
Peak Plasma Concentration ~6 days post-injection
Half-Life Approximately 3 weeks
Steady-State Achieved After 3-4 doses
Common Adverse Effects Extrapyramidal symptoms, sedation
Contraindications CNS depression, hypersensitivity

Propiedades

IUPAC Name

[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIPJWCZWAWKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.